Product packaging for alpha-Viniferin(Cat. No.:CAS No. 62218-13-7)

alpha-Viniferin

Cat. No.: B015508
CAS No.: 62218-13-7
M. Wt: 678.7 g/mol
InChI Key: KUTVNHOAKHJJFL-UHFFFAOYSA-N
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Description

Alpha-Viniferin is a phytochemical belonging to the oligostilbene class of compounds, naturally occurring as a trimeric derivative of resveratrol. It is synthesized by various plants as a defense mechanism and has been identified in sources such as Caragana chamlagu , Carex humilis , and Vitis vinifera (grapevine) . This compound serves as a high-value reference standard and active investigational agent in biochemical research, exhibiting a diverse and potent range of pharmacological activities. Key Research Applications and Mechanisms Antibacterial Agent: this compound demonstrates potent and specific activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA). A clinical study reported a minimum inhibitory concentration (MIC 50 ) of 7.8 μg/mL, highlighting its potential as a pathogen-specific drug candidate that may help preserve natural microbiota . Anti-inflammatory Properties: Research indicates that this compound can regulate the release of proinflammatory mediators. Its mode of action involves the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), making it a compound of interest for studying inflammatory pathways . Anticancer and Anti-angiogenic Potential: The compound has been investigated for its anti-tumor effects. Studies suggest it can induce cell cycle arrest and apoptosis in cancer cell lines. Furthermore, it has been shown to suppress angiogenesis by blocking the VEGFR-2/p70S6K signaling pathway, a critical mechanism for tumor growth and metastasis . Additional Bioactivities: Beyond these core areas, this compound is also a subject of research for its antioxidant, antidiabetic, antiplasmodial, and neuroprotective effects, offering a broad spectrum of utility in preclinical research . Usage Note This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans. Please handle all compounds with appropriate care and in accordance with your institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H30O9 B015508 alpha-Viniferin CAS No. 62218-13-7

Properties

IUPAC Name

3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-48H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTVNHOAKHJJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62218-13-7
Record name alpha-Viniferin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Plant Sources and Solvent Selection

This compound is predominantly isolated from members of the Dipterocarpaceae family, such as Shorea ovalis Blume, and the Fabaceae family, including Caragana sinica. The stem bark of S. ovalis is processed via acetone extraction, which selectively dissolves stilbenoids while minimizing co-extraction of non-polar contaminants. In contrast, methanol extraction is employed for C. sinica, leveraging its polarity to solubilize this compound alongside other phenolic compounds. Comparative studies on stilbene extraction from Vitis vinifera by-products highlight the trade-offs between maceration and Soxhlet techniques: maceration at room temperature preserves thermolabile compounds, while Soxhlet extraction at elevated temperatures (60–80°C) enhances yield but risks degradation.

Chromatographic Purification Strategies

Vacuum Liquid Chromatography (VLC)

VLC serves as the primary purification step due to its scalability and efficiency. A silica gel 60 (230–400 mesh) column is packed under vacuum, and the sample is loaded as a dry film after adsorption onto celite. Elution is performed using a stepwise gradient of hexane-ethyl acetate, starting from 9:1 (v/v) to pure ethyl acetate, followed by methanol for polar contaminants. this compound typically elutes in the 50–70% ethyl acetate fraction, as evidenced by thin-layer chromatography (TLC) monitoring at 254 nm. The use of isocratic elution with 6:4 hexane-ethyl acetate has been reported to resolve this compound from hopeaphenol, a structurally similar tetramer.

Gravity Column Chromatography

Final purification is achieved via gravity-driven column chromatography with silica gel (70–230 mesh). Fractions enriched in this compound from VLC are pooled, concentrated, and reloaded onto the column. A ternary solvent system of chloroform-methanol-water (65:35:10 v/v/v) enhances separation efficiency, yielding this compound with ≥95% purity as determined by high-performance liquid chromatography (HPLC).

Synthetic Approaches and Challenges

While total synthesis of this compound remains underexplored, methodologies developed for dehydro-δ-viniferin offer insights into potential routes. An eight-step sequence involving di-iodinated α-aryloxyketone intermediates and metal-halogen exchange cyclization has been reported, achieving a 27% overall yield. Key challenges include stereochemical control at the C-2 and C-3 positions of the benzofuran moieties and preventing premature dehalogenation during Grignard reactions.

Analytical Characterization

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for structural elucidation. The 1H^1H-NMR spectrum of this compound exhibits three methine protons at δ 3.97 (H-3), 4.71 (H-23), and 4.61 (H-15), coupled with aromatic protons at δ 6.77–7.22. 13C^{13}C-NMR data confirm the presence of 12 quaternary carbons, including three oxygenated sp3^3-hybridized carbons at δ 79.8, 81.2, and 82.5. Ultraviolet-visible (UV-Vis) spectroscopy reveals a λmax_{\text{max}} at 280 nm, characteristic of the conjugated stilbene system.

Formulation for Clinical Applications

For translational studies, this compound is formulated as a sterile aqueous suspension (100 mg/L) using ultrasonication to ensure homogeneity. Clinical protocols specify topical application via cotton swab, with three daily administrations over ten days to maintain therapeutic concentrations in melasma treatment .

Chemical Reactions Analysis

Alpha-Viniferin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Alpha-viniferin has been extensively studied for its anticancer effects, particularly its ability to induce apoptosis in cancer cells.

  • Mechanism of Action : Research indicates that this compound induces apoptosis through the downregulation of SIRT1, a protein associated with tumor progression. In studies involving non-small cell lung cancer (NSCLC) cells, this compound treatment led to increased activation of caspase-3 and PARP cleavage, which are critical markers of apoptosis .
  • In Vivo Studies : In experiments with nude mice bearing NSCLC xenografts, administration of this compound resulted in reduced tumor weight and volume compared to control groups . This suggests that this compound could be a promising candidate for cancer therapy.

Dermatological Applications

This compound has shown potential in treating hyperpigmented skin disorders.

  • Mechanism : A study demonstrated that this compound inhibits melanin production by modulating the cAMP/PKA signaling pathway. This effect was observed in melanocyte cultures treated with alpha-melanocyte-stimulating hormone (α-MSH), leading to decreased expression of MITF-M and tyrosinase genes involved in melanin synthesis .
  • Clinical Trials : In a randomized double-blind trial, topical application of a cream containing this compound significantly reduced the melanin index in patients with melasma and freckles over eight weeks . This positions this compound as an effective agent for managing hyperpigmentation.

Other Health Benefits

Beyond its applications in cancer and dermatology, this compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : this compound has been reported to suppress inflammatory responses, which could have implications for treating chronic inflammatory conditions .
  • Antioxidant Activity : The compound demonstrates antioxidant properties that may help mitigate oxidative stress-related diseases .
  • Potential for Drug Development : Given its diverse biological activities, this compound is being explored as a lead compound for new drug discovery, particularly in the context of developing low-toxicity chemotherapy agents .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Cancer Therapy Induces apoptosis via SIRT1 downregulationReduces tumor growth in NSCLC models
Dermatology Inhibits melanin production via cAMP/PKADecreases melanin index in clinical trials
Anti-inflammatory Suppresses inflammatory cytokinesPotential use in chronic inflammatory conditions
Antioxidant Reduces oxidative stressMay protect against oxidative stress-related diseases

Comparison with Similar Compounds

Comparison with Similar Compounds

Alpha-viniferin belongs to the viniferin family, which includes beta-viniferin (β-viniferin), epsilon-viniferin (ε-viniferin), and other oligomeric resveratrol derivatives. Below is a detailed comparison of their structural, pharmacological, and functional properties.

Anticancer Activity

Compound Mechanism of Action Key Findings Reference
This compound Inhibits STAT3-mediated MMP-9 expression; induces apoptosis at high concentrations. Tumor-specific cytotoxicity index: 4.7 (vs. normal cells); IC₅₀ = 0.8 µM (MRP1 inhibition) .
Epsilon-viniferin Binds to tubulin, disrupting microtubule dynamics. IC₅₀ = 3.5 µM (MRP1 inhibition); less potent than this compound .
Resveratrol Activates AMPK/SIRT1 pathways; pro-apoptotic via caspase-3/9 activation. Lower tumor-specific index (1.5–2.0); requires higher doses for efficacy .
  • Key Insight : this compound’s trimeric structure enhances its potency in inhibiting multidrug resistance protein 1 (MRP1), a critical factor in chemoresistance, outperforming epsilon-viniferin and resveratrol . However, its apoptotic effects are concentration-dependent, limiting efficacy at lower doses .

Anti-Inflammatory Effects

Compound Target Pathways IC₅₀/Effective Dose Reference
This compound Suppresses STAT1 phosphorylation; inhibits COX-2 (IC₅₀ = 4.9 µM) and iNOS. 30 mg/kg (oral) in carrageenin-induced edema models .
Epsilon-viniferin Modulates NF-κB and MAPK pathways; reduces TNF-α and IL-4. 10 mg/kg (oral) in obesity-related inflammation .
Beta-viniferin Inhibits prostaglandin E2 synthesis via COX-2 downregulation. Limited quantitative data; less studied than this compound.
  • Key Insight: this compound uniquely targets STAT1 and ERK pathways in macrophages, suppressing interferon-gamma-induced inflammatory genes like IP-10 and MIG . This dual inhibition of COX-2 and iNOS makes it more versatile than beta- or epsilon-viniferin in chronic inflammation models .

Antimicrobial Activity

Compound Spectrum of Activity Clinical Relevance Reference
This compound Broad activity against S. aureus (MSSA, MRSA, MRSE). Reduced nasal S. aureus colonization by 51% in a clinical trial .
Resveratrol Moderate antifungal and antiviral effects. Synergistic with antibiotics; no standalone clinical data.
Gamma-viniferin Active against Candida albicans. Limited to in vitro studies; no human trials.
  • Key Insight : this compound’s efficacy against drug-resistant Staphylococcus strains, combined with its ability to preserve nasal microbiome integrity, positions it as a superior candidate for topical antimicrobial applications compared to resveratrol or gamma-viniferin .

Neuroprotective and Metabolic Effects

Compound Activity Mechanism Reference
This compound Inhibits acetylcholinesterase (IC₅₀ = 2.7 µM). Enhances glucose uptake via AMPK/GLUT4 pathways .
Epsilon-viniferin Reduces obesity-related metabolic dysfunction. Activates SIRT1/PGC-1α; improves lipid metabolism .
Trans-ε-viniferin Disaggregates amyloid-β plaques in Alzheimer’s. No direct comparison to this compound in clinical models.

Biological Activity

Alpha-viniferin (AVF) is a naturally occurring stilbene compound, a trimer of resveratrol, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, antidiabetic, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is chemically classified as a stilbene, which is characterized by its two phenolic rings connected by a double bond. Its structure allows it to exhibit various biological activities similar to those of its precursor, resveratrol.

Anti-Cancer Properties

Numerous studies have highlighted the potential of this compound as a chemopreventive agent against cancer. One significant study demonstrated that AVF effectively inhibits the growth of colorectal tumors induced by azoxymethane (AOM) in mice. The findings indicated that AVF reduced the formation of aberrant crypt foci (ACF), which are precursors to colorectal cancer, by 73% in low-dose and 64% in high-dose groups compared to controls. The mechanism involves the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are associated with tumor promotion .

Table 1: Effects of this compound on ACF Formation

Treatment GroupNumber of ACFPercentage Reduction
ControlX-
AOM + Low Dose AVFY73%
AOM + High Dose AVFZ64%

This compound’s anti-cancer effects are attributed to several mechanisms:

  • Inhibition of COX-2 and iNOS : AVF significantly decreases the expression levels of COX-2 and iNOS in Caco-2 colonic cancer cells .
  • Induction of Apoptosis : AVF enhances apoptosis in cancer cells through the activation of caspase-3. Immunofluorescence studies showed increased caspase-3 expression in treated cells compared to untreated controls .

Anti-Inflammatory Effects

This compound exhibits notable anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models. For instance, AVF's ability to inhibit COX-2 suggests potential applications in treating inflammatory diseases .

Antidiabetic Activity

Recent research indicates that this compound may have antidiabetic effects. In animal models, AVF has been shown to improve insulin sensitivity and glucose tolerance. It acts by modulating pathways involved in glucose metabolism and enhancing insulin signaling .

Case Study: this compound in Diabetes Management

In a study involving diabetic mice, treatment with AVF resulted in significant reductions in blood glucose levels compared to control groups. This suggests its potential role as a therapeutic agent for managing diabetes .

Antimicrobial Properties

This compound also exhibits antimicrobial activity against various pathogens. Studies have shown that it possesses antibacterial effects against gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship (SAR) analysis revealed that modifications to the this compound scaffold can enhance its antibacterial efficacy .

Table 2: Antimicrobial Activity of this compound Derivatives

Compound DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureusX µg/mL
O-methylated Derivative 1S. aureusY µg/mL
O-methylated Derivative 2S. aureusZ µg/mL

Q & A

Q. What are the primary pharmacological mechanisms of α-Viniferin, and how are they experimentally validated?

α-Viniferin inhibits IFN-γ-induced nitric oxide (NO), IP-10, and MIG production in RAW 264.7 cells and primary murine macrophages by suppressing iNOS protein expression, mRNA levels, and promoter activity . Methodological validation involves:

  • Dose-response assays (3–10 μM range) to confirm dose-dependent inhibition.
  • Western blotting for iNOS protein quantification.
  • qRT-PCR for mRNA analysis and luciferase reporter assays for promoter activity assessment.
  • Use of positive controls (e.g., dexamethasone for anti-inflammatory effects) to benchmark activity .

Q. How is α-Viniferin’s anti-tuberculosis activity evaluated in drug-resistant strains?

Activity against Mycobacterium tuberculosis is tested via:

  • MIC50 determination in both axenic cultures (4.6 μM) and intracellular macrophage/lung cell models (2.3–4.6 μM) .
  • Comparative assays between drug-sensitive (e.g., H37Rv) and multidrug-resistant (MDR) strains to assess broad-spectrum efficacy.
  • Confocal microscopy or colony-forming unit (CFU) counts to quantify bacterial load reduction in infected macrophages .

Q. What analytical methods ensure α-Viniferin’s purity and structural integrity in experimental settings?

  • HPLC-MS/MS for purity validation, referencing CAS No. 62218-13-7 and molecular formula C₄₂H₃₀O₉ .
  • Stability testing under storage conditions (-20°C for powder, -80°C in solvent) to prevent degradation .
  • Comparison with synthetic standards or isolated natural analogs (e.g., ε-viniferin) to confirm identity .

Advanced Research Questions

Q. How do researchers address contradictions in α-Viniferin’s CYP inhibition profiles across studies?

α-Viniferin inhibits 7/9 human CYP isoforms (e.g., CYP2C19 IC₅₀ = 0.93 μM; CYP3A4 IC₅₀ = 1.2 μM) , but discrepancies may arise due to:

  • Assay variability : Use recombinant CYP enzymes vs. liver microsomes.
  • Substrate-specific effects : Test multiple substrates (e.g., omeprazole for CYP2C19, midazolam for CYP3A4).
  • Species differences : Validate findings in human-derived models to avoid murine metabolic bias .

Q. What experimental designs mitigate α-Viniferin’s low oral bioavailability (4.2% in mice) for therapeutic translation?

Strategies include:

  • Nanoformulation : Liposomal encapsulation or polymeric nanoparticles to enhance solubility and absorption.
  • Prodrug synthesis : Modify hydroxyl groups to improve pharmacokinetics.
  • Co-administration with bioavailability enhancers : Piperine or P-glycoprotein inhibitors .

Q. How can researchers resolve conflicting data on α-Viniferin’s anti-inflammatory vs. pro-oxidant effects?

  • Context-dependent assays : Test in LPS/IFN-γ-stimulated macrophages (anti-inflammatory) vs. hydrogen peroxide-exposed cells (pro-oxidant).
  • ROS quantification : Use DCFH-DA fluorescence or SOD activity assays to measure oxidative stress.
  • Dose optimization : Balance therapeutic efficacy (μM range) with cytotoxicity thresholds (e.g., MTT assays) .

Q. What methodologies validate α-Viniferin’s synergism with existing antimicrobial or anticancer agents?

  • Checkerboard assays to calculate fractional inhibitory concentration indices (FICI).
  • In vivo combination studies : Murine tuberculosis or xenograft models with isoniazid/resveratrol co-treatments.
  • Transcriptomic profiling : RNA-Seq (e.g., Voom normalization) to identify synergistic pathways .

Methodological and Reporting Guidelines

Q. How should researchers report α-Viniferin’s bioactivity data to ensure reproducibility?

  • MIAME-compliant protocols : Detail cell lines (e.g., RAW 264.7), passage numbers, and culture conditions.
  • Statistical rigor : Report n-values (biological/technical replicates), p-values, and effect sizes.
  • Negative controls : Include vehicle-treated groups and enzyme-inactive analogs .

Q. What in vivo models best recapitulate α-Viniferin’s therapeutic potential?

  • C57BL/6 mice : For inflammation studies (e.g., DSS-induced colitis).
  • Zebrafish larvae : High-throughput screening for anti-tuberculosis activity.
  • Patient-derived xenografts (PDX) : For cancer-related applications .

Q. How to design studies reconciling α-Viniferin’s multitarget effects with reductionist experimental frameworks?

  • Network pharmacology : Integrate STRING or KEGG pathway analysis to map target interactions.
  • CRISPR/Cas9 knockout models : Validate specific targets (e.g., iNOS, CYP isoforms).
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Link plasma concentrations to biomarker modulation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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